molecular formula C17H19N3O4S B12498649 2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide

2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide

Cat. No.: B12498649
M. Wt: 361.4 g/mol
InChI Key: PZSFZLIVGMMCLC-UHFFFAOYSA-N
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Description

2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, phenoxy group, and acetamide moiety.

Preparation Methods

The synthesis of 2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cellular proteins .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-3-19-15(22)13(16(23)20(4-2)17(19)25)9-11-5-7-12(8-6-11)24-10-14(18)21/h5-9H,3-4,10H2,1-2H3,(H2,18,21)

InChI Key

PZSFZLIVGMMCLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C(=O)N(C1=S)CC

Origin of Product

United States

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